4-((2-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiol group, a furyl group, and a chlorobenzylidene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The chlorobenzylidene moiety can be reduced to the corresponding benzyl group.
Substitution: The chlorine atom in the chlorobenzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Benzyl derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The furyl and triazole moieties may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-((2-Bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Methylbenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Nitrobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Comparison: 4-((2-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorine atom in the benzylidene moiety, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C13H9ClN4OS |
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Molecular Weight |
304.76 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9ClN4OS/c14-10-5-2-1-4-9(10)8-15-18-12(16-17-13(18)20)11-6-3-7-19-11/h1-8H,(H,17,20)/b15-8+ |
InChI Key |
AAIALWWZXMYMBZ-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Cl |
Origin of Product |
United States |
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